

In vivo comparison of GGFG-Eribulin ADCs with other Eribulin-based ADCs.

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Compound of Interest

Compound Name: GGFG-Eribulin

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Navigating the Eribulin ADC Landscape: An In Vivo Comparative Guide

A detailed examination of preclinical data on Eribulin-based Antibody-Drug Conjugates (ADCs), highlighting the nuances of linker technology and in vivo performance.

The development of Antibody-Drug Conjugates (ADCs) has ushered in a new era of targeted cancer therapy. Eribulin, a potent microtubule dynamics inhibitor, has emerged as a promising payload for ADCs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the cytotoxic agent. This guide provides an objective comparison of publicly available in-vivo data for Eribulin-based ADCs, with a focus on the GGFG tetrapeptide linker in contrast to other established linker technologies.

It is important to note that, to date, no direct head-to-head in vivo comparative studies have been published for a **GGFG-Eribulin** ADC against other Eribulin-based ADCs. Furthermore, there is a lack of publicly available in vivo data for an ADC specifically constructed using a **GGFG-Eribulin** conjugate. Therefore, this guide will provide an indirect comparison by summarizing the known in vivo performance of Eribulin ADCs with alternative linkers and discussing the characteristics of the GGFG linker based on studies with other payloads.

Eribulin-Based ADCs: A Comparative Overview

This section details the in vivo performance of notable Eribulin-based ADCs from preclinical studies.

BB-1701: A HER2-Targeting Eribulin ADC with a Valine-Citrulline Linker

BB-1701 is an ADC composed of an anti-HER2 antibody (trastuzumab) conjugated to Eribulin via a maleimido-PEG2-valine-citrulline-p-aminobenzylcarbonyl (VC) linker, with an average drug-to-antibody ratio (DAR) of 4.^[1] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft models.^{[1][2]}

MORAb-202 (Farletuzumab ecteribulin): An FR α -Targeting Eribulin ADC with a Valine-Citrulline Linker

MORAb-202, also known as Farletuzumab ecteribulin (FZEC), is an ADC targeting the folate receptor alpha (FR α).^{[3][4]} It also utilizes a cathepsin B-cleavable valine-citrulline (VC) linker to attach Eribulin to the farletuzumab antibody. In vivo studies have shown its durable anti-tumor efficacy in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models.

MORAb-109: A Mesothelin-Targeting Eribulin ADC

MORAb-109 is an ADC designed to target mesothelin-expressing tumors. While the specific linker is less detailed in the provided abstracts, it is an Eribulin-based conjugate. In vivo studies have demonstrated its activity in gynecological cancer PDX models.

Quantitative In Vivo Data Summary

The following tables summarize the key quantitative data from in vivo studies of the aforementioned Eribulin-based ADCs.

Table 1: Characteristics of Investigated Eribulin-Based ADCs

ADC Name	Antibody Target	Linker Type	Average DAR
BB-1701	HER2	Valine-Citrulline (VC)	4
MORAb-202 (FZEC)	Folate Receptor alpha (FR α)	Valine-Citrulline (VC)	4
MORAb-109	Mesothelin	Not specified	2

Table 2: Summary of In Vivo Efficacy Studies

ADC Name	Xenograft Model	Dosing Regimen	Key Efficacy Results
BB-1701	NCI-N87 (HER2 high), NUGC-3 (HER2 low), MAXF574 (T-DM1 resistant PDx), NCI-H1975 (HER2 low)	Single 5 mg/kg dose	Significant tumor growth inhibition in all models.
MORAb-202 (FZEC)	TNBC PDx (IM-BRE-0563, OD-BRE-0631), NCI-H2110	Single 5 mg/kg dose	Durable, FRA expression-proportional efficacy; long-lasting tumor regression.
MORAb-109	Gynecological Cancer PDX	25 mg/kg, fortnightly x 3 doses	Deep and durable responses in models expressing mesothelin.

The GGFG Linker: A Prospective Candidate for Eribulin ADCs

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is another cathepsin-cleavable linker utilized in ADC development. It is recognized for its stability in plasma, which is a crucial factor in minimizing off-target toxicity. However, a study on an exatecan-based ADC with a GGFG linker indicated a potential for some instability, with a 50% reduction in DAR over seven days in a rat

pharmacokinetic study. The hydrophobic nature of the amino acids in the GGFG linker may also contribute to challenges such as aggregation and suboptimal pharmacokinetic properties.

While "**GGFG-Eribulin**" is commercially available as a drug-linker conjugate for the synthesis of ADCs, no in vivo data for an ADC utilizing this specific conjugate has been made publicly available.

Experimental Protocols

The following section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.

In Vivo Xenograft Studies for BB-1701

- Animal Models: Female BALB/c nude mice.
- Tumor Implantation: Subcutaneous injection of cancer cells (NCI-N87, NUGC-3, NCI-H1975) or implantation of tumor fragments for PDX models (MAXF574).
- Treatment: A single intravenous injection of BB-1701 at 5 mg/kg when tumors reached a specified volume.
- Monitoring: Tumor volume and body weight were measured regularly.
- Efficacy Endpoint: Tumor growth inhibition compared to control groups.

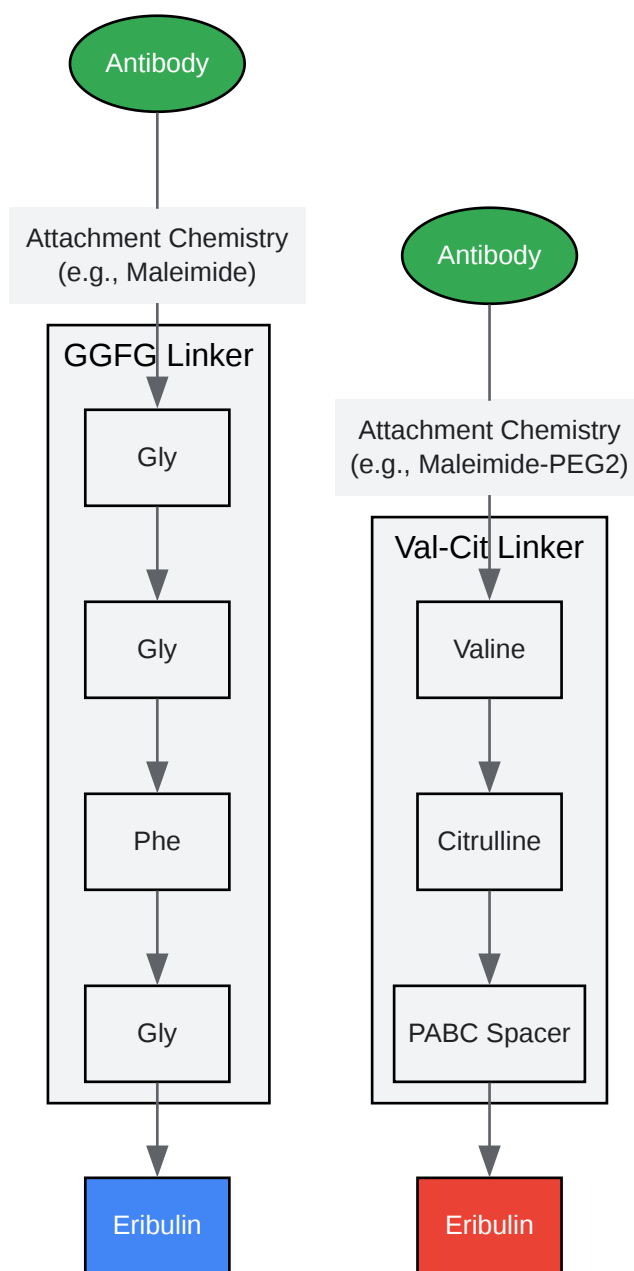
In Vivo Patient-Derived Xenograft (PDX) Studies for MORAb-202 (FZEC)

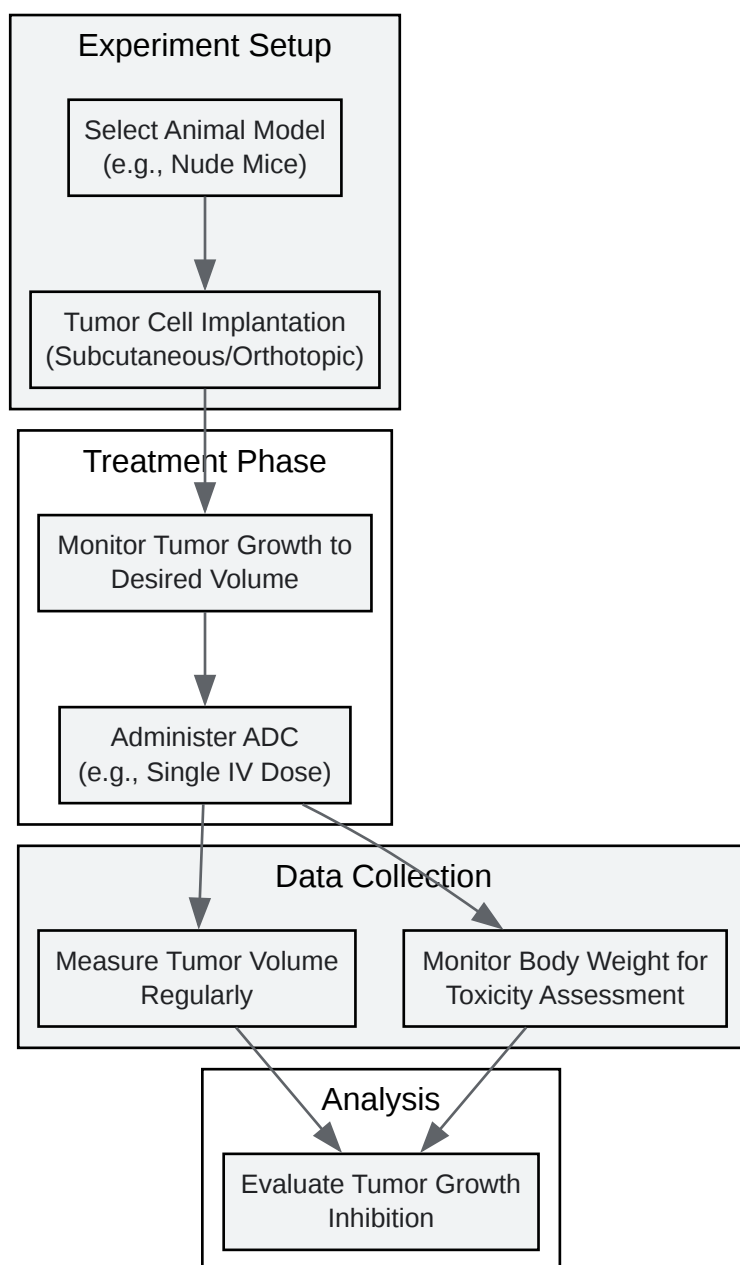
- Animal Models: Female BALB/c nude mice.
- Tumor Implantation: Orthotopic implantation of TNBC PDX tumors (IM-BRE-0563, OD-BRE-0631).
- Treatment: A single intravenous administration of MORAb-202 at 5 mg/kg.
- Monitoring: Tumor volume was measured, and long-term tumor regression was observed.

- Efficacy Endpoint: Durable anti-tumor efficacy proportional to tumor FRA expression.

Visualizing the Components and Processes

Diagrams created using Graphviz provide a clearer understanding of the molecular structures and experimental workflows.





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